Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a cyclobutane ring attached to a carboxylate group and a chloropyridinyl moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxaldehyde with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridinyl moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclobutane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: This compound shares the chloropyridinyl group but lacks the cyclobutane ring, making it less versatile in certain reactions.
Methyl 6-chloro-3-picolinate: Similar to Methyl 6-chloropyridine-3-carboxylate, this compound also lacks the cyclobutane ring and has different reactivity and applications.
Uniqueness
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a chloropyridinyl group. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11(15)12(5-2-6-12)7-9-3-4-10(13)14-8-9/h3-4,8H,2,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNVQYMCXAFCNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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